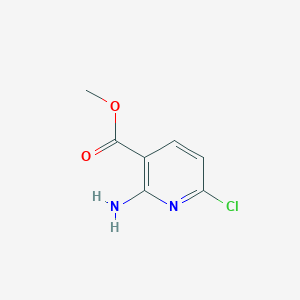

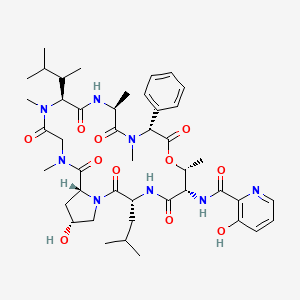

![molecular formula C7H5Cl2N3 B1466069 4,6-Dicloro-1-metil-1H-imidazo[4,5-c]piridina CAS No. 887147-19-5](/img/structure/B1466069.png)

4,6-Dicloro-1-metil-1H-imidazo[4,5-c]piridina

Descripción general

Descripción

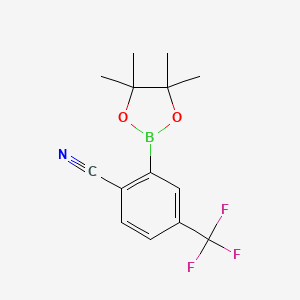

“4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a compound with the CAS Number: 887147-19-5 . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine . It is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazopyridines has been described in various ways in recent years . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride–cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the InChI code: 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Síntesis de Agentes Antimicrobianos

4,6-Dicloro-1-metil-1H-imidazo[4,5-c]piridina: se ha explorado por su potencial en la síntesis de nuevos agentes antimicrobianos. La estructura del compuesto permite la formación de derivados que exhiben una actividad significativa contra diversas cepas bacterianas .

Desarrollo de Medicamentos Antiinflamatorios

El andamiaje de imidazo[4,5-c]piridina es una característica clave en el desarrollo de medicamentos antiinflamatorios. Los investigadores han utilizado This compound para crear compuestos que se dirigen a vías inflamatorias específicas, lo que podría conducir a nuevas opciones terapéuticas .

Investigación del Cáncer

Este compuesto sirve como precursor en la síntesis de moléculas con posibles propiedades anticancerígenas. Su capacidad para unirse a varios objetivos biológicos lo convierte en una herramienta valiosa en el diseño de fármacos destinados a inhibir el crecimiento y la proliferación de células cancerosas .

Modulación de la Respuesta Inmune

El núcleo de imidazo[4,5-c]piridina es fundamental en la creación de moléculas que pueden modular la respuesta inmune. Los derivados de This compound se han estudiado por su papel en la regulación de la actividad de las células inmunitarias, lo cual es crucial en afecciones como la autoinmunidad y las alergias .

Tratamientos para Trastornos Neurológicos

La investigación ha indicado que las modificaciones del sistema de anillos de imidazo[4,5-c]piridina, incluidas las que utilizan This compound, pueden conducir a compuestos que pueden tratar diversos trastornos neurológicos al afectar los sistemas de neurotransmisores .

Productos Químicos Agrícolas

Las propiedades químicas de This compound la convierten en una candidata para el desarrollo de nuevos productos químicos agrícolas. Estos podrían incluir pesticidas o reguladores del crecimiento de las plantas que operan a través de nuevos modos de acción .

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto podría utilizarse para sintetizar materiales orgánicos con propiedades electrónicas o fotónicas específicas. Su estructura molecular permite la creación de polímeros complejos o pequeñas moléculas que se utilizan en aplicaciones de materiales avanzados .

Herramienta de Investigación Química

Por último, This compound es una valiosa herramienta de investigación en la síntesis química. Se puede utilizar para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas debido a su reactividad y estabilidad en diversas condiciones .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazopyridines have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that “4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine” and its derivatives could have potential applications in the development of new drugs in the future.

Análisis Bioquímico

Biochemical Properties

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases and phosphatases, influencing their activity and thereby affecting cellular signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine can alter the expression of specific genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival .

Molecular Mechanism

At the molecular level, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate or repress gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as inert atmosphere and low temperatures . Prolonged exposure to light or heat may lead to its degradation, resulting in reduced efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological response without causing significant toxicity .

Propiedades

IUPAC Name |

4,6-dichloro-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZOGUNYQWANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727839 | |

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887147-19-5 | |

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

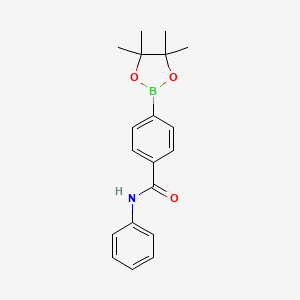

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)